2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione is a versatile small molecule scaffold used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of cyclopropylamine with a thiazolidine-1,1-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine compounds .
Scientific Research Applications
2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-cyclopropylacetic acid: Shares the cyclopropyl group but lacks the thiazolidine ring.
(2S)-2-amino-2-cyclopropyl-ethanol: Contains a similar amino-cyclopropyl structure but differs in the functional groups attached.
Uniqueness
2-(2-Amino-2-cyclopropylethyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its combination of a cyclopropyl group and a thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c9-8(7-2-3-7)6-10-4-1-5-13(10,11)12/h7-8H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPPAPPNKIPVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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